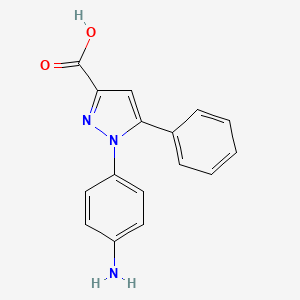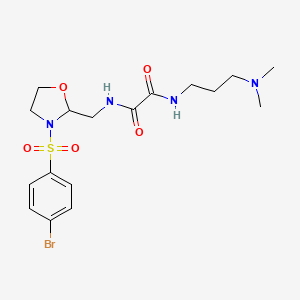![molecular formula C18H15N3O B2869474 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031654-10-0](/img/structure/B2869474.png)
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the quinoline family . Quinolines are a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
- Studies have found that pyrazoloquinoline derivatives exhibit significant inhibitory activity on bacterial serine/threonine protein kinases, indicating potential for antibacterial and antimycobacterial applications. This includes the inhibition of resistance to antibiotics in certain bacterial strains, suggesting a promising approach for enhancing antibiotic efficacy (Lapa et al., 2013).
Antimicrobial Agents
- Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess potent antimicrobial properties, indicating the utility of pyrazoloquinoline derivatives in developing new antimicrobial agents. The structural modifications on the quinoline moiety significantly influence their biological activities, offering a pathway to tailor these compounds for specific antimicrobial applications (Holla et al., 2006).
Molecular and Supramolecular Structures
- The substitution effects on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines have been explored, providing insights into the molecular design for specific material science applications, including organic electronics and photonics. This research demonstrates how minor structural changes can significantly impact the material's physical properties and interactions (Portilla et al., 2005).
Synthesis and Characterization of Novel Derivatives
- A variety of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized, displaying a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the compound's potential as a versatile scaffold for developing new antimicrobial agents (El-Gamal et al., 2016).
Propiedades
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-3-5-12(6-4-11)17-15-10-19-16-8-7-13(22-2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUVFGVNYHOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2869396.png)
![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)


![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2869410.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2869412.png)

